3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone
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Description
Synthesis Analysis
Semicarbazone derivatives, such as those synthesized from 1,3-diphenylpyrazole-4-carboxaldehyde, are prepared through a one-pot procedure that involves acetophenone phenylhydrazones subjected to Vilsmeier double formylation and subsequent treatment with semicarbazide and sodium bicarbonate, yielding high yields of semicarbazones, thiosemicarbazones, and hydrazones (Pundeer et al., 2008).
Molecular Structure Analysis
The crystal and molecular structure studies of semicarbazone derivatives, including those related to 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone, focus on determining the conformation and bonding interactions within these molecules. These analyses often utilize X-ray diffraction, infrared spectroscopy, and NMR techniques to elucidate the compound's structure, as demonstrated in the study of 1,3-diphenyl-4-(4′-fluoro)benzal-5-pyrazolone N(4)-phenyl semicarbazone, which revealed an interlaced structure linked by intermolecular hydrogen bonds (Chai et al., 2005).
Chemical Reactions and Properties
Semicarbazone derivatives engage in various chemical reactions, highlighting their reactivity and functional versatility. For instance, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes lead to the formation of hydrazone, pyrazolo[3,4-b]quinoline derivatives, showcasing the potential chemical diversity and biological activity inherent to semicarbazone-related compounds (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of semicarbazone derivatives, including solubility, melting points, and crystal structure, are critical for understanding their behavior in various environments. The analysis of these properties is essential for designing compounds with desired characteristics and applications. For example, the study on the anti-syn isomerization of carbazole-3-carbaldehyde hydrazone derivative highlights the importance of light irradiation in modifying the compound's physical state (Nakazawa et al., 1992).
Scientific Research Applications
Synthesis and Characterization
The synthesis of semicarbazone derivatives, including structures similar to 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone, has been widely explored due to their potential applications in various fields of research. For instance, Allan and Allan (2010) described the preparation and characterization of semicarbazones derived from pyridine aldehydes, showcasing their utility in isolating and characterizing carbonylic pyridines (Allan & Allan, 2010). Additionally, the synthesis of new tri-substituted pyrazole derivatives as anticancer agents by Fahmy et al. (2016) demonstrates the potential therapeutic applications of such compounds (Fahmy et al., 2016).
Anticancer Properties
The design and synthesis of pyrazole derivatives for anticancer applications highlight the significant role of these compounds in medical research. Fahmy et al. (2016) specifically developed a series of tri-substituted pyrazole derivatives, demonstrating their remarkable activity against various human cancer cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF-7, lung carcinoma A549, and prostatic cancer PC3 (Fahmy et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrazole derivatives have been extensively studied, showing the potential of these compounds in addressing various infections. Amer et al. (2014) synthesized a series of N-glycoside phenyl pyrazole derivatives with demonstrated antibacterial and antifungal properties, offering insights into the development of new antimicrobial agents (Amer et al., 2014).
Anticonvulsant and Analgesic Activities
The exploration of pyrazole analogues for their anticonvulsant and analgesic activities provides a basis for developing new therapeutic agents. Viveka et al. (2015) synthesized compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showing potent anticonvulsant and analgesic activities without displaying toxicity, suggesting their potential in treating neurological conditions (Viveka et al., 2015).
properties
IUPAC Name |
[(E)-[1-phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14(2)15-8-10-16(11-9-15)19-17(12-22-23-20(21)26)13-25(24-19)18-6-4-3-5-7-18/h3-14H,1-2H3,(H3,21,23,26)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUVIXGUYAQPCL-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone |
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